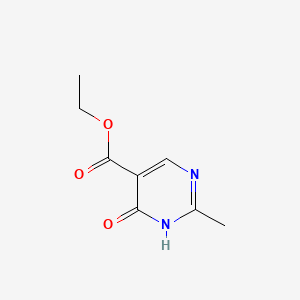

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Description

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS: 67383-32-8 or 53135-24-3) is a pyrimidine derivative with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol. It is synthesized via a one-step reaction from diethyl 2-(ethoxymethylene)malonate, achieving a high yield of 92%. Key physical properties include a density of 1.28 g/cm³, boiling point of 267.9°C, and flash point of 115.8°C. The compound is commercially available with ≥97% purity and is widely used in academic and industrial research, particularly in pharmaceuticals, materials science, and biotechnology.

Properties

IUPAC Name |

ethyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-5(2)10-7(6)11/h4H,3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZQDIINDVWLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967658 | |

| Record name | Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67383-32-8, 53135-24-3 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67383-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 53135-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53135-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate can be synthesized through the esterification of 2-methyl-4-hydroxypyrimidine-5-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-oxo-2-methylpyrimidine-5-carboxylate.

Reduction: Formation of 4-hydroxy-2-methylpyrimidine-5-carboxylate derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate derivatives have shown promising antimicrobial properties against a range of pathogens, including bacteria, fungi, and viruses. Research indicates that these compounds can inhibit microbial growth, potentially leading to the development of novel antibiotics or antifungal agents. The synthesis of these derivatives typically involves testing against specific microbial strains to evaluate their efficacy.

1.2 Anticancer Properties

In oncology, derivatives of this compound have been investigated for their potential as anticancer agents. Studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involve the modulation of signaling pathways associated with cell survival and death, making them candidates for targeted cancer therapies.

1.3 Neuroprotective Effects

Research in neuroscience has highlighted the neuroprotective effects of this compound. In vitro studies have shown that it can enhance neuronal survival and reduce neuroinflammation, suggesting potential therapeutic implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biological Mechanisms

2.1 Enzymatic Interactions

The compound acts as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that play a role in DNA replication, thereby exhibiting antiviral and anticancer properties. This interaction can significantly alter cellular functions, impacting processes such as proliferation and apoptosis.

2.2 Receptor Modulation

this compound can interact with various receptors that regulate cell signaling pathways. This modulation is crucial in conditions like inflammation and cancer progression, where altered signaling can lead to disease exacerbation.

Applications in Research and Industry

3.1 Chemical Synthesis

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, leading to the formation of derivatives with enhanced biological activities .

3.2 Specialty Chemicals Production

The compound is also utilized in the production of specialty chemicals within the pharmaceutical industry. Its derivatives are being explored for their potential applications in drug formulation and development due to their favorable biological properties .

Case Studies

| Study Focus | Methodology | Findings |

|---|---|---|

| Antimicrobial Activity | Synthesis and testing against microbial strains | Significant inhibition of bacterial growth observed |

| Anticancer Properties | Cell culture studies | Induction of apoptosis in cancer cell lines |

| Neuroprotective Effects | In vitro neuronal models | Enhanced neuronal survival noted |

| Enzyme Interaction | Biochemical assays | Inhibition of metabolic enzymes demonstrated |

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate differ primarily in substituents at the 2- and 4-positions of the pyrimidine ring. Below is a detailed comparison:

Spectral and Physicochemical Properties

- NMR Analysis :

- The target compound’s ¹H-NMR (DMSO-d₆) shows a singlet at δ 12.22 ppm for the 4-hydroxy group and a quartet at δ 4.25 ppm for the ethyl group. In contrast, the 2-phenyl analog (Compound 8) exhibits aromatic protons at δ 8.16–7.51 ppm, reflecting phenyl ring contributions.

- Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (CAS: 70733-12-9) has a higher molecular weight (242.27 g/mol) and logP (2.5), indicating increased hydrophobicity compared to the target compound.

Stability and Reactivity

- The target compound’s 4-hydroxy group makes it prone to phosphorylation (e.g., POCl₃ treatment) to form chlorinated derivatives.

- Ethyl 2-phenylpyrimidine-5-carboxylate derivatives exhibit lower thermal stability due to bulky aromatic substituents.

Key Research Findings

- Synthetic Efficiency : The target compound’s synthesis yield (92%) surpasses that of phenyl-substituted analogs (50%), highlighting optimized reaction conditions.

- Structural Versatility: Substitutions at the 2-position (methyl, phenyl, benzylamino) modulate solubility and bioactivity.

- Biological Potential: While the target compound is primarily a research reagent, its analogs show promise in antimicrobial and anticancer applications.

Biological Activity

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (EHMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

EHMP is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 182.18 g/mol

- CAS Number : 53135-24-3

The compound features a pyrimidine ring with hydroxyl and carboxyl functional groups, which contribute to its biological reactivity.

The biological activity of EHMP is primarily attributed to its interaction with various enzymes and receptors. It has been shown to:

- Inhibit Enzyme Activity : EHMP can inhibit enzymes involved in nucleotide synthesis and DNA replication, suggesting potential antiviral and anticancer properties.

- Modulate Signaling Pathways : It affects intracellular signaling pathways, particularly those related to inflammation and immune response. This modulation could be beneficial in treating autoimmune diseases .

Biological Activities

EHMP exhibits a range of biological activities, including:

- Antiviral Activity : Studies indicate that EHMP may inhibit viral replication, particularly in models of influenza virus infection .

- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells, with IC values indicating effective growth inhibition .

- Anti-inflammatory Effects : EHMP has been noted for its ability to reduce pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders .

Research Findings

Recent studies have highlighted the efficacy of EHMP in various biological contexts:

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Study : In a controlled study on mice infected with influenza, EHMP administration resulted in over a 2-log reduction in viral load in lung tissues, showcasing its potential as an antiviral agent .

- Cancer Treatment Exploration : A comparative study evaluated the cytotoxic effects of EHMP against standard chemotherapeutics like 5-Fluorouracil (5-FU). Results indicated that EHMP had lower toxicity towards normal cells while exhibiting stronger inhibition against cancer cells .

- Inflammation Model : In vitro assays demonstrated that EHMP significantly inhibited the production of interleukin-2 (IL-2) and interleukin-8 (IL-8), suggesting its utility in managing inflammatory conditions such as rheumatoid arthritis .

Q & A

Q. What are the common synthetic routes for Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, the Biginelli reaction can be adapted by reacting ethyl acetoacetate with aldehydes and urea derivatives under acidic conditions (e.g., HCl or Lewis acids). Solvent choice (ethanol, acetonitrile) and catalyst optimization (e.g., ZnCl₂ or FeCl₃) are critical for yield improvement. Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic methods are used to characterize this compound?

Standard techniques include:

- NMR spectroscopy : H and C NMR confirm the ester group (δ ~4.2 ppm for -OCH₂CH₃) and pyrimidine ring protons (δ ~6.5–8.5 ppm).

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O) and ~3200 cm⁻¹ (O-H) validate functional groups.

- Mass spectrometry : ESI-MS or EI-MS provides molecular ion peaks matching the molecular weight (e.g., m/z 210.2 for [M+H]⁺).

X-ray crystallography using SHELX software can resolve structural ambiguities .

Q. How is solubility and stability assessed for this compound?

- Solubility : Tested via the shake-flask method in solvents like DMSO, ethanol, and water. HPLC quantifies solubility limits (e.g., >10 mg/mL in DMSO).

- Stability : Evaluated under varying pH (2–12) and temperatures (4°C, 25°C, 40°C) using accelerated stability studies. LC-MS monitors degradation products over time .

Q. What analytical techniques quantify purity and byproducts?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities.

- TLC : Silica gel plates with ethyl acetate/hexane eluents visualize spots under UV light.

- Elemental analysis : Validates C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

- Cross-validation : Combine NMR, X-ray, and computational methods (DFT) to identify discrepancies. For example, DFT-predicted H NMR shifts (Gaussian 09, B3LYP/6-31G*) can align with experimental data.

- Crystallographic refinement : Use SHELXL to adjust thermal parameters and occupancy rates for disordered atoms .

Q. What crystallographic challenges arise in structural determination?

Q. How do computational methods aid in understanding electronic properties?

Q. What strategies address regioselectivity in derivative synthesis?

Q. How to interpret conflicting bioactivity data in analog studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.